molecular formula C5H7NO2 B1209449 (S)-1-pyrroline-5-carboxylate CAS No. 64199-88-8

(S)-1-pyrroline-5-carboxylate

Cat. No. B1209449
CAS RN: 64199-88-8
M. Wt: 113.11 g/mol
InChI Key: DWAKNKKXGALPNW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.

Scientific Research Applications

Enzymatic Role and Structure

(S)-1-pyrroline-5-carboxylate , also known as Pyrroline-5-carboxylate (P5C), plays a critical role in the metabolic pathway involving the conversion to proline. The enzyme pyrroline-5-carboxylate reductase (P5CR) catalyzes this conversion using NAD(P)H as a cofactor, crucial for regulating amino acid metabolism, intracellular redox potential, and apoptosis. The crystal structures of P5CR have been elucidated, revealing insights into its function and stability. Mutagenesis and kinetic studies highlight the importance of specific residues and motifs in the enzyme's activity, such as the Rossmann motif and Glu221 in the human enzyme. Understanding the structure and function of this enzyme has implications for its role in diseases and potential therapeutic applications, especially in relation to certain drugs like the anti-tumor drug thioproline (Meng et al., 2006).

Pathophysiological Implications and Therapeutic Insights

(S)-1-pyrroline-5-carboxylate is synthesized by pyrroline-5-carboxylate synthetase (P5CS), and mutations in P5CS have been associated with various clinical conditions. Patients with P5CS deficiency present with symptoms like cutis/joint laxity, cataracts, and neurodevelopmental delays, highlighting the enzyme's critical role in ornithine/proline biosynthesis. The study of mutations in P5CS provides valuable insights into the enzyme's structure, function, and the pathophysiology of P5CS deficiency. Therapeutic interventions, such as arginine supplementation, have shown promise in addressing the metabolic and neurodevelopmental abnormalities associated with P5CS deficiency, indicating a potential pathway for treatment (Martinelli et al., 2012).

Role in Plant Defense and Metabolism

In plants, (S)-1-pyrroline-5-carboxylate metabolism, especially the conversion of P5C to proline, is intricately linked to the plant's defense mechanisms against pathogens. Studies suggest that P5C metabolism, particularly in mitochondria, is crucial for activating defense responses against bacterial pathogens. This defense mechanism may involve pathways associated with salicylic acid, reactive oxygen species, and hypersensitive response-associated cell death. The regulation of P5C levels and its metabolic pathways play a vital role in plant defense and stress responses, shedding light on the complex interactions between metabolic pathways and plant immunity (Qamar et al., 2015).

properties

CAS RN

64199-88-8

Product Name

(S)-1-pyrroline-5-carboxylate

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1

InChI Key

DWAKNKKXGALPNW-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N=C1)C(=O)O

SMILES

C1CC(N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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